

Adsorbable Organofluorine (AOF) Screening for PFAS: Application Notes and Protocols

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Compound of Interest

Compound Name: *Perfluorooctanesulfonic acid*

Cat. No.: *B156055*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Adsorbable Organofluorine (AOF) analysis as a powerful screening tool for the detection of per- and polyfluoroalkyl substances (PFAS) in aqueous matrices. The AOF method offers a broader view of organofluorine contamination by quantifying the total amount of adsorbable organic fluorine, including known PFAS, their precursors, and other unidentified organofluorine compounds.^[1] This makes it an effective preliminary screening technique to assess the overall PFAS burden in a sample before undertaking more resource-intensive targeted analyses.

The methodology is based on the adsorption of organofluorine compounds from a water sample onto activated carbon, followed by combustion of the carbon and subsequent quantification of the resulting fluoride using ion chromatography (CIC).^[2] This approach is simpler and faster than targeted PFAS analysis methods.^[3]

The U.S. Environmental Protection Agency (EPA) has finalized Method 1621, which provides a standardized procedure for the determination of AOF in aqueous matrices by Combustion Ion Chromatography (CIC).^{[4][5]} This method is intended for use under the Clean Water Act to estimate the concentration of AOF.^[4]

Quantitative Performance Data

The AOF method's performance is characterized by its detection limits and the recovery of various PFAS compounds. The following tables summarize quantitative data from various studies and method validations.

| Parameter | Value | Matrix | Reference Compound(s) | Source |
|-------------------------------|----------------------------|------------------|-----------------------|----------------------|
| Method Detection Limit (MDL) | 1.4–2.2 µg/L | Wastewater | Not specified | [6] |
| Method Detection Limit (MDL) | 0.3 µg/L | Not specified | Not specified | [7] |
| Limit of Quantification (LOQ) | 2 µg/L | Water/Wastewater | Not specified | [7] |
| Limit of Detection (LOD) | 0.5 µg/L F- | Not specified | Not specified | [8] |
| Calibration Range | 0.5 to 50 ppb | Not specified | Not specified | [9] |
| Calibration Range | 2.0 µg F-/L to 100 µg F-/L | Not specified | Not specified | [10] |

Table 1: Method Detection and Quantification Limits for AOF Analysis

| Matrix | Spiked Compound(s) | Mean Recovery (%) | Source |
|--|--------------------|-------------------|---------------------|
| Surface Water & Wastewater (17 of 18 matrices) | PFPeS | 77–120% | [6] |
| Surface Water & Wastewater (11 of 12 matrices) | PFAS mixture | 55–119% | [6] |
| Landfill Leachate Wastewater | Not specified | 34–39% | [6] |
| Laboratory Fortified Blanks | PFPeS | 111% ± 1.9% | [6] |

Table 2: Recovery Rates of PFAS in Different Matrices using the AOF Method

Experimental Protocols

This section details the standardized protocol for AOF analysis based on EPA Method 1621 and other established procedures.

Sample Collection and Preservation

- **Sample Containers:** Use glass bottles for sample collection. If samples are to be frozen, use plastic bottles made of fluorine-free material (e.g., polypropylene, polyethylene).[\[11\]](#)
- **Preservation:** Samples should be refrigerated at or below 6 °C and protected from light from the time of collection until analysis.[\[6\]](#)[\[10\]](#) The pH of the sample should be ≥5.0.[\[6\]](#)
- **Holding Time:** It is recommended to analyze samples as soon as possible after collection. [\[11\]](#) For AOF determination according to DIN 38409-59, the storage time in a refrigerator is limited to 5 days; frozen (-18 °C) samples can be stored for up to 4 weeks.[\[11\]](#)
- **Dechlorination:** If the sample contains free chlorine, it can be dechlorinated using sodium thiosulfate (8 mg/100 mL sample) without adverse effects on recovery.[\[6\]](#)

Sample Preparation and Adsorption

The core of the AOF method is the adsorption of organofluorine compounds onto granular activated carbon (GAC).

- **Sample Volume:** A sample aliquot of approximately 100 mL is typically used.[4][9]
- **Adsorption Setup:** Pass the sample through two GAC columns connected in series, each containing 40–50 mg of carbon.[4] The adsorption flow rate should not exceed 3 mL/min.[12]
- **Inorganic Fluoride Removal:** After sample loading, rinse the GAC columns with a sodium nitrate solution to remove any adsorbed inorganic fluoride.[2][4] A 25 mL rinse with a 0.01 mol/L sodium nitrate solution is a common procedure.[2]

Combustion

The GAC with the adsorbed organofluorines is combusted at a high temperature to convert the organic fluorine into hydrogen fluoride (HF).

- **Transfer:** Transfer the GAC from the columns to a ceramic combustion boat.[9]
- **Combustion Conditions:** Combust the GAC at a temperature of ≥ 1000 °C in an oxygen or oxygen/argon stream.[4] Some methods specify a combustion temperature of 1050°C.[9] Pyrohydrolysis, the addition of water during combustion, is also employed.[2]

Absorption

The gaseous hydrogen fluoride produced during combustion is captured in an absorption solution.

- **Absorption Solution:** The gaseous HF is absorbed into reagent water.[4]
- **Collection:** The absorption solution containing the fluoride ions is then collected for analysis.

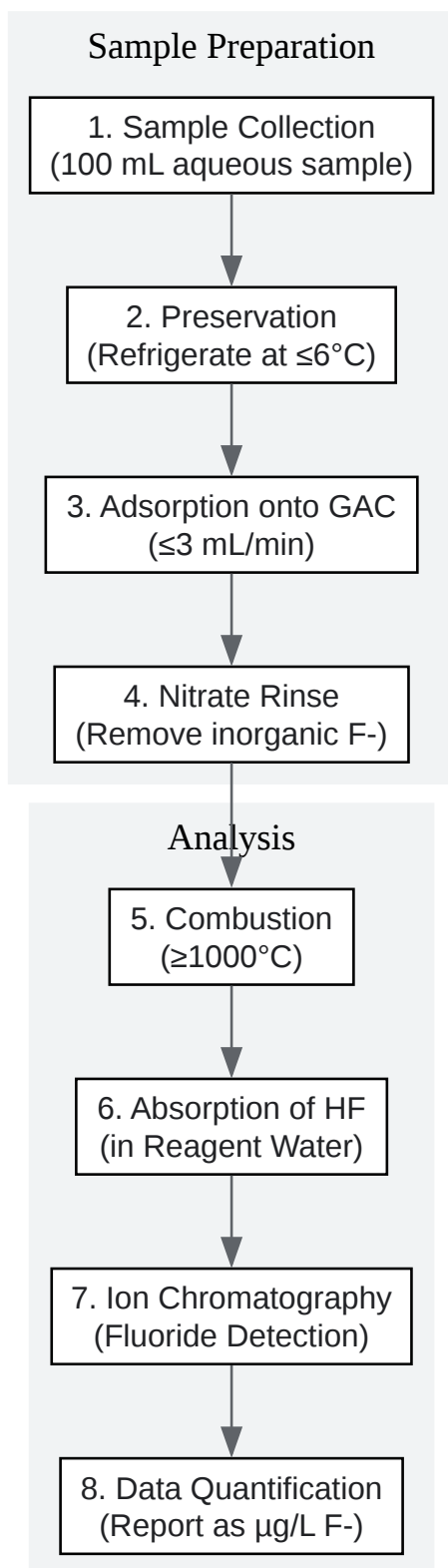
Analysis by Ion Chromatography (CIC)

The concentration of fluoride in the absorption solution is determined using ion chromatography with suppressed conductivity detection.[13]

- Injection: An aliquot of the absorption solution is injected into the ion chromatograph.
- Separation: The fluoride is separated from other anions on an appropriate analytical column (e.g., Metrosep A Supp 7 150/4.0).[\[9\]](#)
- Detection: The concentration of fluoride is quantified using a conductivity detector.
- Quantification: The final AOF concentration is calculated and reported as the concentration of fluoride (F-) in the original sample, typically in $\mu\text{g/L}$.[\[4\]](#)

Visualizations

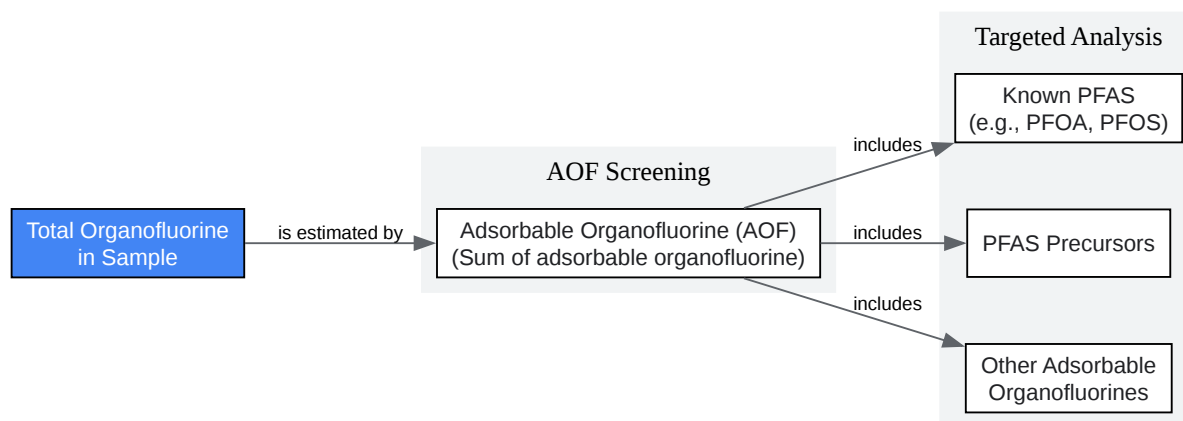
Experimental Workflow for AOF Analysis



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Caption: AOF analysis workflow from sample collection to data quantification.

Logical Relationship of AOF to Total PFAS Assessment



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Caption: Relationship of AOF to different fractions of organofluorine compounds.

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- To cite this document: BenchChem. [Adsorbable Organofluorine (AOF) Screening for PFAS: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156055#adsorbable-organofluorine-aof-screening-for-pfas]

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